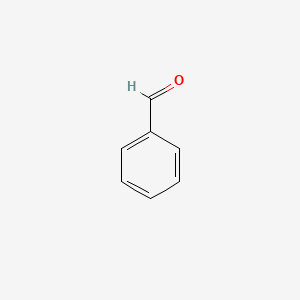

![molecular formula C14H10ClFO2 B188001 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde CAS No. 336879-99-3](/img/structure/B188001.png)

3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde

Description

Properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c15-13-5-2-6-14(16)12(13)9-18-11-4-1-3-10(7-11)8-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKRNGGWFAYLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351478 | |

| Record name | 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336879-99-3 | |

| Record name | 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde

An In-depth Technical Guide to the Synthesis and Characterization of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable intermediate in medicinal chemistry and materials science. The document details a robust synthetic protocol via the Williamson ether synthesis, offering insights into the mechanistic underpinnings and rationale for experimental choices. A complete workflow for purification using column chromatography is described, followed by a thorough characterization of the target molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex organic molecules.

Introduction and Strategic Overview

This compound is a polysubstituted aromatic compound featuring an aldehyde, an ether linkage, and a halogenated benzyl group. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. The aldehyde group serves as a reactive handle for a multitude of transformations, including reductive amination, Wittig reactions, and condensations, while the ether linkage provides metabolic stability and conformational flexibility.

The synthesis of this target molecule is most efficiently achieved through the Williamson ether synthesis, a classic and reliable method for forming C-O-C bonds.[1][2] This strategy involves the nucleophilic substitution (S_N2) reaction between a phenoxide and an alkyl halide.[2][3] Our strategic approach involves the deprotonation of 3-hydroxybenzaldehyde to form a potent nucleophile, which then displaces a halide from 2-chloro-6-fluorobenzyl halide. This pathway is selected for its high efficiency, operational simplicity, and the commercial availability of the starting materials.

Mechanistic Rationale: The Williamson Ether Synthesis

The core of this synthesis is the S_N2 reaction between the sodium or potassium salt of 3-hydroxybenzaldehyde (a phenoxide) and 2-chloro-6-fluorobenzyl halide.

Step 1: Deprotonation. The reaction is initiated by deprotonating the phenolic hydroxyl group of 3-hydroxybenzaldehyde. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient for this purpose. The base abstracts the acidic phenolic proton to generate a phenoxide ion. This anion is a significantly stronger nucleophile than the neutral alcohol, which is crucial for driving the reaction forward.[4]

Step 2: Nucleophilic Attack. The resulting phenoxide ion acts as the nucleophile, attacking the electrophilic benzylic carbon of the 2-chloro-6-fluorobenzyl halide. This attack occurs from the backside of the carbon-leaving group bond in a concerted mechanism, leading to the inversion of stereochemistry (though not relevant here as the carbon is not a stereocenter).[2][5]

Causality of Experimental Choices:

-

Choice of Electrophile: A primary benzylic halide (e.g., 2-chloro-6-fluorobenzyl bromide) is the ideal electrophile. Primary halides are highly reactive in S_N2 reactions and are sterically unhindered, minimizing the competing E2 elimination reaction that can occur with secondary or tertiary halides.[3][5][6]

-

Choice of Base: Potassium carbonate is an excellent choice. It is strong enough to deprotonate the phenol but is not so aggressively basic as to promote significant side reactions. It is also inexpensive, easy to handle, and can be easily removed by filtration after the reaction.

-

Choice of Solvent: A polar aprotic solvent such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF) is optimal. These solvents effectively solvate the potassium cation but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic, thereby accelerating the rate of the S_N2 reaction.[3]

The overall synthetic transformation is depicted below:

Sources

- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 6. chem.libretexts.org [chem.libretexts.org]

Physicochemical properties of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 336879-99-3)[1]. As experimental data for this specific molecule is not extensively published, this document leverages established chemical principles and cross-validates information from structurally analogous compounds to provide a robust, predictive profile. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development and synthetic chemistry, offering expert insights into its characterization, handling, and application. The narrative explains the causality behind its properties and outlines self-validating experimental protocols for its synthesis and analysis.

Chemical Identity and Structural Analysis

This compound is a polysubstituted aromatic ether. Its structure integrates three key components: a benzaldehyde ring, a benzyl ether linkage, and a halogenated (chloro, fluoro) aromatic ring. This unique combination of functional groups dictates its chemical reactivity and physical properties.

The aldehyde group is an electron-withdrawing group that deactivates the benzaldehyde ring toward electrophilic substitution but activates the carbonyl carbon for nucleophilic attack. The ether linkage provides flexibility to the molecule. The 2-chloro and 6-fluoro substituents on the benzyl ring are strongly electron-withdrawing, influencing the electronic environment of the entire molecule and serving as potential sites for further chemical modification.

Table 1: Chemical Identifiers and Structural Information

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 336879-99-3 | [1] |

| Molecular Formula | C₁₄H₁₀ClFO₂ | N/A |

| Molecular Weight | 264.68 g/mol | N/A |

| Chemical Structure |  | N/A |

Physicochemical Properties: A Comparative and Predictive Overview

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological membranes. The data presented below are based on established trends observed in closely related analogs, such as other substituted benzaldehydes and benzyl ethers.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Comparative Value | Rationale & Significance |

| Appearance | White to off-white or pale yellow solid | Based on analogs like 2-Chloro-6-fluorobenzaldehyde[2][3] and 4-((3-Fluorobenzyl)oxy)benzaldehyde[4]. The color may depend on purity. |

| Melting Point | 35-55 °C (estimated) | The related precursor, 2-chloro-6-fluorobenzaldehyde, melts at 32-35 °C[2][5]. The larger, more complex structure of the target molecule suggests a slightly higher melting point, similar to the 46-50 °C range of an isomer[4]. |

| Boiling Point | > 200 °C at atmospheric pressure (decomposes) | High molecular weight and polarity suggest a high boiling point. Benzaldehyde boils at 179°C[6]. Vacuum distillation would be required to prevent decomposition. |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, chloroform, ethyl acetate | The molecule is largely nonpolar due to its two aromatic rings. Like its precursors, it is expected to be insoluble in water but soluble in common organic solvents[2][3][7]. |

| LogP (Octanol/Water Partition Coefficient) | 3.5 - 4.5 (estimated) | The presence of two aromatic rings and halogens increases lipophilicity. This value is estimated based on analogs and suggests good membrane permeability, a key factor in drug design. |

Spectroscopic Profile: An Expert's Projection

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections describe the expected spectral features of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. The expected spectrum is dominated by the aldehyde and ether groups, with contributions from the aromatic rings.

-

~3050-3100 cm⁻¹ (Aromatic C-H Stretch): Characteristic of the C-H bonds on both aromatic rings.

-

~2850 cm⁻¹ and ~2750 cm⁻¹ (Aldehyde C-H Stretch): This pair of weak to medium bands, known as a Fermi doublet, is highly characteristic of the aldehyde C-H bond[8].

-

~1700-1710 cm⁻¹ (C=O Carbonyl Stretch): A very strong, sharp peak indicating the aldehyde carbonyl group. Its position is consistent with aromatic aldehydes[8][9].

-

~1580-1600 cm⁻¹ (Aromatic C=C Stretch): Multiple bands indicating the vibrations of the carbon-carbon bonds within the aromatic rings[8].

-

~1250 cm⁻¹ (Aryl Ether C-O Stretch): A strong band corresponding to the asymmetric C-O-C stretch of the aryl ether linkage.

-

~1050 cm⁻¹ (Benzyl Ether C-O Stretch): A strong band for the symmetric C-O-C stretch.

-

~750-800 cm⁻¹ (C-Cl Stretch): A medium to strong band indicating the carbon-chlorine bond.

-

~1000-1100 cm⁻¹ (C-F Stretch): A strong band characteristic of the carbon-fluorine bond.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR is used to determine the structure by showing the number and electronic environment of hydrogen atoms.

-

δ ~9.9-10.1 ppm (1H, singlet): The aldehyde proton (-CHO). Its significant downfield shift is due to the deshielding effect of the carbonyl group and the aromatic ring[10].

-

δ ~7.2-7.8 ppm (~7H, multiplet): The aromatic protons. The signals from the two rings will overlap, creating a complex multiplet pattern. Protons on the benzaldehyde ring will be influenced by the meta-ether linkage, while protons on the benzyl ring will show coupling to the fluorine atom (H-F coupling).

-

δ ~5.2 ppm (2H, singlet): The benzylic protons (-O-CH₂-Ar). This signal appears as a singlet because there are no adjacent protons. Its chemical shift is characteristic of protons attached to a carbon adjacent to both an oxygen atom and an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its overall formula and connectivity.

-

Molecular Ion Peak (M⁺): Expected at m/z ≈ 264 and 266. The presence of a peak at M+2 with roughly one-third the intensity of the M⁺ peak is a characteristic isotopic signature of a molecule containing one chlorine atom.

-

Key Fragmentation: The most probable fragmentation pathway is the cleavage of the benzylic ether bond. This would result in two major fragments:

-

A peak at m/z 141/143 , corresponding to the [2-chloro-6-fluorobenzyl]⁺ cation.

-

A peak at m/z 121 , corresponding to the [3-hydroxybenzaldehyde] radical cation.

-

Methodologies for Synthesis and Characterization

Trustworthy protocols are self-validating. The following methodologies describe a reliable synthesis route and a standard workflow for characterization, ensuring reproducibility and accuracy.

Proposed Synthetic Pathway: Williamson Ether Synthesis

This is the most logical and field-proven method for preparing the target compound. It involves the reaction of a phenoxide with a benzyl halide.

Step-by-Step Protocol:

-

Deprotonation: Dissolve 1.0 equivalent of 3-hydroxybenzaldehyde in a polar aprotic solvent such as acetone or DMF.

-

Base Addition: Add 1.2 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution. Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

-

Nucleophilic Substitution: Add 1.05 equivalents of 2-chloro-6-fluorobenzyl chloride to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Caption: Proposed Williamson ether synthesis workflow.

Standard Protocol for Physicochemical Characterization

A logical workflow ensures all necessary data is collected to confirm the identity, purity, and properties of the final compound.

Caption: Standard workflow for analytical characterization.

Conclusion

While comprehensive experimental data for this compound is limited in public literature, this guide provides a robust and scientifically grounded profile of its physicochemical properties through expert analysis and comparison with structurally related compounds. The predicted spectroscopic data, coupled with the detailed protocols for its synthesis and characterization, offers researchers a reliable and practical framework to approach their work with this molecule. Its structure suggests potential as a key intermediate in the synthesis of novel pharmaceuticals and other high-value chemical entities.

References

-

PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Supporting Information for publications on organic synthesis (e.g., Org. Lett.). (Various years).

-

Berkeley Learning Hub. (2025). Benzaldehyde IR Spectrum Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations. Retrieved from [Link]

-

GSRS. (n.d.). 4-((3-FLUOROBENZYL)OXY)BENZALDEHYDE. Retrieved from [Link]

-

ResearchGate. (2025). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

ScenTree. (n.d.). Benzaldehyde (CAS N° 100-52-7). Retrieved from [Link]

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

International Journal of Industrial Chemistry. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. Retrieved from [Link]

-

NIH. (n.d.). 3-Chloromethyl-2-hydroxybenzaldehyde. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. Retrieved from [Link]

-

Synthonix. (n.d.). 4-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy-. Retrieved from [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-((3-Fluorobenzyl)oxy)benzaldehyde , 97% , 66742-57-2 - CookeChem [cookechem.com]

- 5. 2-Chloro-6-fluorobenzaldehyde 95 387-45-1 [sigmaaldrich.com]

- 6. ScenTree - Benzaldehyde (CAS N° 100-52-7) [scentree.co]

- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Unraveling the Molecular Blueprint: A Spectroscopic Guide to 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde, a molecule of interest in contemporary drug discovery and development. In the absence of direct experimental data in publicly available literature, this document serves as a predictive guide based on foundational spectroscopic principles and extensive data from analogous chemical structures. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed interpretive logic and hypothetical experimental protocols.

Introduction: The Significance of Spectroscopic Characterization

The compound this compound possesses a unique combination of functional groups: a benzaldehyde moiety, a benzyl ether linkage, and a halogenated aromatic ring. This structural complexity makes it a valuable scaffold in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior, which are critical steps in any drug development pipeline. This guide provides a robust predictive framework for these spectroscopic data, empowering researchers to anticipate and interpret their experimental findings.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. The predictions are derived from established principles of spectroscopy and analysis of data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra, offering a window into the molecule's precise atomic arrangement.

To facilitate the discussion of NMR data, the atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.01 | s | 1H | H-aldehyde | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen and the anisotropic effect of the carbonyl group, appearing as a sharp singlet.[1] |

| ~7.85 | d (J ≈ 7.5 Hz) | 1H | H-6 | Aromatic proton ortho to the aldehyde group, deshielded by its electron-withdrawing effect. |

| ~7.65 | s | 1H | H-2 | Aromatic proton between two electron-donating/withdrawing groups, expected to be a singlet or a narrow triplet. |

| ~7.50 | t (J ≈ 7.8 Hz) | 1H | H-5 | Aromatic proton meta to the aldehyde, showing a typical triplet splitting pattern. |

| ~7.40 | t (J ≈ 8.0 Hz) | 1H | H-4' | Aromatic proton on the halogenated ring, deshielded by the adjacent chlorine and fluorine atoms. |

| ~7.30 | d (J ≈ 7.5 Hz) | 1H | H-4 | Aromatic proton ortho to the ether linkage. |

| ~7.20 | t (J ≈ 8.5 Hz) | 1H | H-5' | Aromatic proton on the halogenated ring. |

| ~7.10 | d (J ≈ 8.0 Hz) | 1H | H-3' | Aromatic proton on the halogenated ring. |

| ~5.25 | s | 2H | -OCH₂- | The benzylic protons of the ether linkage, appearing as a singlet as they have no adjacent protons. The chemical shift is influenced by the adjacent oxygen and aromatic ring.[2] |

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192.0 | C=O | The aldehyde carbonyl carbon resonates at a characteristic downfield position.[3] |

| ~161.0 (d, ¹JCF ≈ 250 Hz) | C-6' | The carbon directly bonded to fluorine will show a large one-bond coupling constant. |

| ~159.0 | C-3 | Aromatic carbon attached to the ether oxygen, significantly deshielded. |

| ~137.0 | C-1 | Quaternary carbon of the benzaldehyde ring. |

| ~135.0 (d, ²JCF ≈ 15 Hz) | C-2' | Quaternary carbon adjacent to the fluorine-bearing carbon, showing a smaller two-bond coupling. |

| ~132.0 | C-5' | Aromatic CH carbon on the halogenated ring. |

| ~130.0 | C-5 | Aromatic CH carbon on the benzaldehyde ring. |

| ~129.0 | C-1' | Quaternary carbon of the halogenated ring. |

| ~125.0 (d, ³JCF ≈ 3 Hz) | C-4' | Aromatic CH carbon showing a small three-bond coupling to fluorine. |

| ~124.0 | C-6 | Aromatic CH carbon on the benzaldehyde ring. |

| ~122.0 | C-4 | Aromatic CH carbon on the benzaldehyde ring. |

| ~115.0 (d, ²JCF ≈ 20 Hz) | C-3' | Aromatic CH carbon showing a two-bond coupling to fluorine. |

| ~114.0 | C-2 | Aromatic CH carbon on the benzaldehyde ring. |

| ~68.0 | -OCH₂- | The benzylic carbon of the ether linkage.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3070-3030 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations of C-H bonds on the aromatic rings.[4] |

| ~2850 & ~2750 | Medium, Sharp | Aldehyde C-H Stretch | The two distinct peaks for the aldehydic C-H stretch are highly diagnostic for an aldehyde functional group.[3][5] |

| ~1705 | Strong, Sharp | C=O Stretch (Aldehyde) | The carbonyl stretch of an aromatic aldehyde is typically found in this region, with the conjugation to the aromatic ring lowering the frequency compared to an aliphatic aldehyde.[6] |

| ~1600, ~1580, ~1470 | Medium to Strong | Aromatic C=C Stretch | These absorptions are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. |

| ~1250 | Strong | Aryl-O-CH₂ Stretch (Asymmetric) | The asymmetric C-O-C stretching of the aryl ether linkage.[4] |

| ~1050 | Strong | Aryl-O-CH₂ Stretch (Symmetric) | The symmetric C-O-C stretching of the aryl ether linkage. |

| ~1100-1000 | Strong | C-F Stretch | The carbon-fluorine bond stretch typically appears in this region. |

| ~800-600 | Strong | C-Cl Stretch | The carbon-chlorine bond stretch is expected in this lower frequency region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation. The following is a predicted fragmentation pattern under electron ionization (EI).

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 264/266 | [M]⁺˙ (Molecular Ion) | - |

| 263/265 | [M-H]⁺ | H• |

| 235/237 | [M-CHO]⁺ | CHO• |

| 141/143 | [C₇H₅ClFO]⁺ | C₇H₅O• |

| 125 | [C₇H₄FO]⁺ | C₇H₅Cl• |

| 107 | [C₇H₇O]⁺ | C₇H₄ClFO• |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₇H₄ClFO₂• |

Note: The presence of chlorine gives rise to isotopic peaks (M and M+2) in an approximate 3:1 ratio for fragments containing a chlorine atom.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

The initial fragmentation is expected to involve the loss of a hydrogen radical from the aldehyde, a common pathway for benzaldehydes.[7] Another likely fragmentation is the cleavage of the C-C bond between the aldehyde and the aromatic ring, resulting in the loss of a formyl radical. Cleavage of the ether bond is also anticipated, leading to the formation of the 2-chloro-6-fluorobenzyl cation and the 3-oxybenzaldehyde radical, or vice versa. The formation of the tropylium ion (m/z 91) is a very common and stable fragment in the mass spectra of benzyl-containing compounds.[8]

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to rigorous experimental protocols is essential. The following are detailed, step-by-step methodologies for the acquisition of NMR, IR, and MS data for this compound.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure complete dissolution by vortexing the sample.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field frequency using the deuterium signal from the CDCl₃.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024) will likely be necessary due to the lower natural abundance of ¹³C.

-

DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should be performed to differentiate between CH, CH₂, and CH₃ signals.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

IR Data Acquisition

-

Sample Preparation:

-

If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, for a solid or liquid sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

For Attenuated Total Reflectance (ATR) IR, a small amount of the sample is placed directly on the ATR crystal.

-

-

Data Acquisition (FT-IR Spectrometer):

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Average a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

MS Data Acquisition

-

Sample Introduction (GC-MS):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject an aliquot of the solution into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

-

Mass Spectrometry Analysis (Electron Ionization):

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

The molecules are ionized using a standard electron energy of 70 eV.

-

The resulting ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-500).

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging fundamental spectroscopic principles and data from analogous structures, this document offers a valuable resource for researchers in the fields of medicinal chemistry and drug development. The presented data, interpretations, and experimental protocols are intended to guide the synthesis, purification, and characterization of this and structurally related compounds, thereby accelerating the pace of scientific discovery.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link][1]

-

Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022). ACS Omega. Retrieved from [Link][2]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][6]

-

Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link][9]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link][3]

-

UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link][5]

-

University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link][4]

-

Journal of the American Society for Mass Spectrometry. (2009). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from [Link][8]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. wiserpub.com [wiserpub.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. www1.udel.edu [www1.udel.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Introduction: The Chemical Versatility and Biological Promise of Benzaldehyde Scaffolds

An In-Depth Technical Guide to the Potential Biological Activities of Benzaldehyde Derivatives

Benzaldehyde, the simplest aromatic aldehyde, is a cornerstone molecule in organic chemistry, renowned for its characteristic almond-like scent and its role as a precursor in the synthesis of a vast array of chemical compounds.[1] Found naturally in fruits like almonds, apricots, and figs, its derivatives form a large class of compounds characterized by a benzene ring substituted with a formyl group.[2][3] This basic scaffold allows for extensive functionalization, leading to a rich chemical diversity that has attracted significant interest in the fields of medicinal chemistry and drug development.

Historically, the biological potential of benzaldehyde and its derivatives has been recognized, with early studies in the 1980s demonstrating their anticancer properties.[1][3] These compounds exhibited selective toxicity towards cancer cells while showing minimal harm to normal cells, a highly desirable trait for therapeutic agents.[2][3] Beyond oncology, the structural versatility of benzaldehyde derivatives has led to the discovery of a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[4][5]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple enumeration of activities to provide a deeper understanding of the underlying mechanisms of action, the structure-activity relationships that govern their potency, and the detailed experimental protocols required to validate these effects in a laboratory setting. By synthesizing field-proven insights with technical accuracy, this guide aims to equip researchers with the knowledge to effectively explore and harness the therapeutic potential of the benzaldehyde scaffold.

Antimicrobial Activity: Disrupting Microbial Defenses

Benzaldehyde derivatives have long been recognized as environmentally safe antimicrobial compounds with a broad spectrum of activity against bacteria and fungi.[5][6] Their mechanism of action often involves direct interaction with the microbial cell surface, leading to a loss of membrane integrity and subsequent cell death.[6]

Mechanism of Action

The primary antimicrobial mechanism for many hydroxybenzaldehydes is attributed to their phenolic nature.[6] These compounds interact with the proteins and lipids in the bacterial cell membrane, disrupting its structure and function. This disruption leads to the leakage of essential intracellular constituents, such as ions and nucleic acids, and can also cause the coagulation of cytoplasmic components, ultimately inhibiting growth or causing cell death.[6] Furthermore, the formation of Schiff bases—compounds formed by reacting benzaldehyde derivatives with primary amines—has been shown to yield potent antimicrobial agents, often exhibiting enhanced activity compared to the parent aldehyde.[7] The imine group (C=N) in the Schiff base is a critical pharmacophore that is often implicated in their biological activity.

Structure-Activity Relationship Insights

The antimicrobial potency of benzaldehyde derivatives is highly dependent on their substitution pattern.

-

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the benzene ring are critical. Hydroxybenzaldehydes show significant biocidal activity, which often increases with the number of hydroxyl groups.[6]

-

Other Substituents: The introduction of electron-withdrawing groups, such as a nitro group (NO₂), has been shown to increase the antibacterial potency of Schiff base derivatives.[7]

-

Lipophilicity: The overall lipophilicity of the molecule influences its ability to penetrate the microbial cell membrane, a key step in exerting its effect.

Quantitative Data: Antimicrobial Potency

The efficacy of antimicrobial agents is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound/Derivative | Target Microorganism | Activity Metric (MIC in µg/mL) | Reference |

| Schiff Base Derivative 3c | Candida | 24 | [7] |

| Schiff Base Derivative 3e | Staphylococcus aureus | Zone of Inhibition: 1.9 - 3.0 cm | [7] |

| Benzaldehyde | Aspergillus flavus | Fungicidal | [5] |

| Hydroxybenzaldehydes | Bacteria | Bactericidal | [6] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a benzaldehyde derivative against a bacterial strain, a fundamental assay in antimicrobial research.[8][9][10]

Causality and Rationale: The broth microdilution method is a quantitative technique that establishes the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism in a liquid medium.[11] This is preferred over diffusion assays for determining precise potency, as it overcomes issues related to the compound's solubility and diffusion rate in agar.[12] Using a 96-well plate format allows for the simultaneous testing of multiple concentrations and replicates, ensuring high throughput and statistical validity.[9] A growth indicator like resazurin is often used to provide a clear, colorimetric endpoint, where the change from blue to pink indicates metabolic activity (i.e., microbial growth).[8][9]

Materials:

-

96-well sterile microtiter plates

-

Test benzaldehyde derivative

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Positive control antibiotic (e.g., Ampicillin)

-

Negative control (solvent, e.g., DMSO)

-

Resazurin sodium salt solution (0.015% w/v)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of the benzaldehyde derivative in a suitable solvent (e.g., DMSO). Create a series of twofold serial dilutions in MHB directly in the 96-well plate. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the compound at its highest desired concentration is added to well 1, and then 100 µL is serially transferred from well 1 to well 11, with mixing at each step. The final 100 µL from well 11 is discarded. Well 12 serves as the growth control (no compound).

-

Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[10] Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well after addition.

-

Inoculation: Add 100 µL of the final diluted bacterial inoculum to each well (wells 1-12), bringing the total volume to 200 µL.

-

Controls: Include a positive control (a known antibiotic) and a negative/solvent control on the same plate to validate the assay.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, the MIC can be determined visually as the lowest concentration of the compound where no turbidity (growth) is observed.[9]

-

Resazurin Indicator (Optional but Recommended): Add 30 µL of resazurin solution to each well and incubate for an additional 2-4 hours. The MIC is determined as the lowest concentration that prevents the color change from blue (no growth) to pink (growth).[8]

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Benzaldehyde derivatives have emerged as potent anti-inflammatory agents by modulating key signaling pathways that regulate the production of inflammatory mediators.[4][13]

Mechanism of Action

The anti-inflammatory effects of many benzaldehyde derivatives are mediated through the inhibition of critical enzymes and transcription factors involved in the inflammatory cascade. A common experimental model involves stimulating macrophage cells (like RAW264.7) with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce an inflammatory response.[13][14][15]

In this model, derivatives have been shown to:

-

Inhibit iNOS and COX-2 Expression: They suppress the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[13][14][15][16]

-

Suppress Pro-inflammatory Cytokines: The secretion of cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is significantly reduced.[14]

-

Inactivate the NF-κB Pathway: They prevent the activation of nuclear factor-κB (NF-κB), a pivotal transcription factor for inflammatory genes, by inhibiting the phosphorylation of its inhibitor, IκB.[14]

-

Modulate MAPK Signaling: Certain derivatives can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are upstream regulators of inflammatory responses.[4]

-

Induce Heme Oxygenase-1 (HO-1): Some compounds induce the expression of the antioxidant and anti-inflammatory enzyme HO-1 through the activation of the Nrf2 transcription factor.[14][15]

Visualization: Anti-inflammatory Signaling Pathway

The following diagram illustrates the key signaling pathways involved in LPS-induced inflammation in macrophages and the points of intervention by benzaldehyde derivatives.

Caption: Intervention points of benzaldehyde derivatives in inflammatory signaling.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol uses the Griess assay to quantify nitrite, a stable breakdown product of NO, in the supernatant of LPS-stimulated RAW264.7 macrophage cells.[17]

Causality and Rationale: Measuring the inhibition of NO production is a primary and robust method for screening anti-inflammatory compounds.[18] Macrophages are key cells in the inflammatory response, and their production of NO via iNOS is a hallmark of activation.[4] The Griess reaction is a simple, cost-effective, and reliable colorimetric assay that measures nitrite concentration, which serves as a direct proxy for NO production. By pre-treating cells with the test compound before LPS stimulation, we can directly assess its ability to suppress this specific inflammatory pathway.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test benzaldehyde derivative

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Remove the old medium. Treat the cells with various concentrations of the benzaldehyde derivative (dissolved in DMEM) for 1-2 hours. Include a vehicle control (e.g., DMSO diluted in medium).

-

Inflammatory Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to stimulate NO production. Leave some wells untreated (no LPS, no compound) as a negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Griess Assay:

-

After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 100 µM to 0 µM).

-

Add 50 µL of Griess Reagent Component A to all wells (samples and standards) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells. A parallel MTT assay should be performed to ensure the observed inhibition is not due to cytotoxicity.[14]

Anticancer Activity: A Multi-pronged Attack on Malignancy

The anticancer potential of benzaldehyde derivatives has been a subject of research for decades, with recent studies uncovering sophisticated mechanisms that go beyond simple cytotoxicity.[1] These compounds can induce apoptosis, halt cell cycle progression, and, crucially, overcome the resistance that cancer cells develop to conventional therapies.[19][20]

Mechanism of Action

The anticancer effects of benzaldehyde are notably linked to its ability to disrupt key protein-protein interactions and signaling pathways that are hijacked by cancer cells to promote survival and proliferation.

-

Targeting the 14-3-3ζ Protein: A significant breakthrough was the discovery that benzaldehyde directly targets the 14-3-3ζ protein.[1][2] It inhibits the interaction between 14-3-3ζ and its client proteins, one of which is the phosphorylated form of histone H3 (H3S28ph).[3][20] This interaction is critical for the transcriptional regulation of genes involved in treatment resistance and epithelial-mesenchymal plasticity (EMP), a process that allows cancer cells to metastasize.[2][20] By blocking this interaction, benzaldehyde can suppress metastasis and resensitize resistant cancer cells to treatments like radiation.[20]

-

Inhibition of Signaling Pathways: By inhibiting 14-3-3ζ, benzaldehyde indirectly suppresses multiple cancer-related signaling pathways, including PI3K/AKT/mTOR, STAT3, and NF-κB.[1]

-

Induction of Apoptosis: Some benzyloxybenzaldehyde derivatives induce apoptosis (programmed cell death) in cancer cells, which may involve the disruption of mitochondrial function.[19]

-

Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[19]

Visualization: Anticancer Mechanism Workflow

This diagram illustrates the mechanism by which benzaldehyde overcomes treatment resistance and suppresses metastasis.

Caption: Benzaldehyde's dual action on cancer cell survival and metastasis.

Quantitative Data: Cytotoxic Activity

The cytotoxic (cell-killing) activity of a compound is measured by its IC₅₀ value, the concentration required to inhibit 50% of cell growth or viability.

| Compound/Derivative | Cancer Cell Line | Activity Metric (IC₅₀ in µM) | Reference |

| Benzyloxybenzaldehyde derivatives | HL-60 (Human promyelocytic leukemia) | Significant activity at 1-10 µM | [21] |

| Benzohydrazide derivative 9a | MCF-7 (Human breast cancer) | 2 | [19] |

| Benzaldehyde | Radiation-resistant cancer cells | Inhibits growth | [20] |

| Benzaldehyde | Osimertinib-resistant cancer cells | Inhibits growth | [20] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a widely used, colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.[22][23][24]

Causality and Rationale: This assay relies on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[23] The amount of formazan produced is directly proportional to the number of living cells. This provides a reliable and quantifiable measure of cell viability and allows for the calculation of an IC₅₀ value, the standard metric for cytotoxicity.[25]

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS)

-

Test benzaldehyde derivative

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the benzaldehyde derivative. Include wells for a vehicle control (solvent only) and an untreated control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration (log scale) to determine the IC₅₀ value.

Antioxidant Activity: Scavenging Reactive Oxygen Species

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. Benzaldehyde derivatives, particularly those with hydroxyl substitutions, often exhibit significant antioxidant activity.[26][27]

Mechanism of Action

The antioxidant capacity of these compounds is typically evaluated based on two primary mechanisms:

-

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The ORAC assay is a typical HAT-based method.[28][29]

-

Single Electron Transfer (SET): The antioxidant donates an electron to reduce a radical, oxidant, or metal ion. Assays like DPPH, ABTS, FRAP, and CUPRAC are primarily based on the SET mechanism.[26][29][30]

The structure of the benzaldehyde derivative greatly influences its antioxidant power. Dihydroxybenzaldehydes, for instance, are potent antioxidants. Their activity is not just dependent on the presence of two hydroxyl groups but also on their relative positions on the benzene ring, which affects the molecule's oxidation potential.[26]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common and reliable method for assessing the in vitro antioxidant capacity of benzaldehyde derivatives.[26][31]

Causality and Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the SET mechanism.[30] DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorbance maximum.[26] When an antioxidant is added, it donates an electron or hydrogen atom to DPPH•, neutralizing it and causing the solution to decolorize. The degree of color change, measured as a decrease in absorbance, is directly proportional to the antioxidant capacity of the compound.[26] This method is simple, rapid, and widely used for screening the radical scavenging activity of natural and synthetic compounds.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test benzaldehyde derivative

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microtiter plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly made and kept in the dark to avoid degradation.

-

Sample Preparation: Prepare a stock solution of the test derivative and the positive control in methanol. Create a series of dilutions from these stock solutions.

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.

-

Add a small volume of the different dilutions of the test compound or standard to the wells (e.g., 20 µL).

-

For the blank/control, add the solvent (methanol) instead of the test sample to the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically between 515-518 nm).[26]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentrations of the test compound to determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Emerging Area: Neuroprotective Potential

While less explored than other activities, the neuroprotective potential of benzaldehyde derivatives is an emerging field of interest. Neuroprotection involves preserving neuronal structure and function against insults like oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases and ischemic stroke.[32][33] The evaluation of neuroprotective agents requires a comprehensive approach using both in vitro and in vivo models.[32][34][35] For instance, benzimidazole derivatives, which can be synthesized from benzaldehydes, have been investigated as inhibitors of cholinesterases, enzymes relevant to Alzheimer's disease.[36]

Experimental Protocol: General In Vitro Screening for Neuroprotection

This protocol provides a generalized workflow for the initial screening of compounds for neuroprotective activity using neuronal cell cultures.

Causality and Rationale: The primary goal is to determine if a compound can protect neurons from a specific toxic insult. A common in vitro model involves inducing cell death in a neuronal cell line (e.g., SH-SY5Y) using a neurotoxin like 6-hydroxydopamine (6-OHDA) to model Parkinson's disease or hydrogen peroxide (H₂O₂) to induce oxidative stress.[32][33] By pre-treating the cells with the test compound, one can assess its ability to mitigate the toxin-induced cell death, typically measured by a viability assay like MTT. This provides a rapid and effective first-pass screen to identify promising neuroprotective candidates for further in vivo testing.[32][35]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y neuroblastoma cells)

-

Cell culture medium and supplements

-

Neurotoxic agent (e.g., H₂O₂, glutamate, or 6-OHDA)

-

Test benzaldehyde derivative

-

MTT assay reagents

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture and differentiate SH-SY5Y cells according to standard protocols to obtain a more neuron-like phenotype. Seed the cells in 96-well plates.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the benzaldehyde derivative for a period of 1 to 24 hours.

-

Induction of Neurotoxicity: After pre-treatment, expose the cells to a predetermined concentration of the neurotoxic agent (e.g., 100 µM H₂O₂) for a specified duration (e.g., 24 hours). A control group should receive only the neurotoxin without the test compound.

-

Assessment of Cell Viability: Following the toxic insult, assess the viability of the neurons using the MTT assay as described in the anticancer section.

-

Data Analysis: Compare the viability of cells pre-treated with the benzaldehyde derivative to those treated with the toxin alone. A significant increase in cell viability in the pre-treated group indicates a neuroprotective effect.

Conclusion and Future Directions

The benzaldehyde scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. From disrupting microbial cell walls to modulating complex inflammatory and oncogenic signaling pathways, these compounds demonstrate significant therapeutic potential. The ability of certain derivatives to overcome treatment resistance in cancer by targeting specific protein-protein interactions highlights the sophistication of their mechanisms and opens new avenues for developing combination therapies.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel benzaldehyde derivatives. Adherence to these validated, self-correcting systems is paramount for generating reproducible and reliable data. Future research should focus on leveraging the structure-activity relationship insights to design next-generation derivatives with enhanced potency and selectivity. Exploring synergistic combinations with existing drugs and further investigating their potential in neuroprotection are promising directions that could unlock the full therapeutic value of this versatile chemical class.

References

- Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea.

- Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Bioassays for anticancer activities. PubMed.

- Application Notes and Protocols for Antimicrobial Activity Testing of Plant-Derived Compounds. Benchchem.

- Cytotoxic assays for screening anticancer agents. PubMed.

- Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-termin

- Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp.

- A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. PubMed Central.

- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated

- Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm

- Bioassays for anticancer activities. University of Wollongong Research Online.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- In vitro pharmacological screening methods for anti-inflammatory agents.

- Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report).

- Synthesis and anticancer activity of benzyloxybenzaldehyde deriv

- Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry.

- Natural Antioxidant Evaluation: A Review of Detection Methods. PMC - PubMed Central.

- Bioassays for anticancer activities. Semantic Scholar.

- A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI.

- Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed.

- Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI.

- Stopping pancreatic cancer spread using benzaldehyde. ecancer.

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.

- Assessment of antimicrobial activity. Protocols.io.

- Screening models for inflamm

- Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. PMC - NIH.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of N

- Abstract 2874: Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional p

- Structure-Antioxidant Capacity Relationships of the Dihydroxy Deriv

- Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasi.

- Five Methods for Measuring Total Antioxidant Capacity (Part 1).

- [PDF] Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Semantic Scholar.

- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.

- Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. NIH.

- Benzaldehyde Schiff bases regulation to the metabolism, hemolysis, and virulence genes expression in vitro and their structure–microbicidal activity relationship.

- Evaluation Models & Applications of Drug Neurotoxicity.

- (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed.

- Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry.

- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. NIH.

- A Comparative Guide to the Biological Activities of Benzyloxybenzaldehyde Deriv

- A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus.

- Antioxidant activity of benzalacetone and its derivatives.

- Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. innovbiological.com [innovbiological.com]

- 3. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Assessment of antimicrobial activity [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ro.uow.edu.au [ro.uow.edu.au]

- 24. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 25. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ojs.wiserpub.com [ojs.wiserpub.com]

- 27. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression – Oriental Journal of Chemistry [orientjchem.org]

- 28. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Natural Antioxidant Evaluation: A Review of Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 31. youtube.com [youtube.com]

- 32. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. [PDF] Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | Semantic Scholar [semanticscholar.org]

- 35. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Halogenated Benzaldehydes

Introduction: The Strategic Importance of Halogenated Benzaldehydes

In the landscape of modern organic synthesis, halogenated benzaldehydes stand out as exceptionally versatile and valuable building blocks. Their utility spans across numerous industries, but they are particularly indispensable in the realms of pharmaceutical and agrochemical development.[1][2] The strategic incorporation of halogen atoms (F, Cl, Br, I) onto the benzaldehyde scaffold profoundly influences a molecule's physicochemical properties. This modification can enhance metabolic stability, modulate lipophilicity for improved membrane permeability, and refine binding affinity to biological targets.[3][4][5][6] Consequently, these compounds serve as critical intermediates in the synthesis of complex molecular architectures, including kinase inhibitors for cancer therapy and next-generation pesticides.[7][8]

This guide provides an in-depth exploration of the synthetic strategies employed to create these vital compounds, moving from foundational electrophilic aromatic substitution to modern, highly regioselective C–H functionalization methodologies. We will delve into the causality behind experimental choices, present validated protocols, and illustrate key concepts with workflow diagrams, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this crucial area of chemical synthesis.

Foundational Synthetic Strategies: Electrophilic Aromatic Substitution (EAS)

The classical approach to halogenating aromatic rings is Electrophilic Aromatic Substitution (EAS). This method involves the generation of a potent electrophile (e.g., Br⁺, Cl⁺) which is then attacked by the electron-rich benzene ring. For less reactive substrates like benzaldehyde—where the aldehyde group is deactivating—a Lewis acid catalyst such as AlCl₃ or FeCl₃ is typically required to polarize the halogen-halogen bond and create a sufficiently powerful electrophile.[9]

The primary challenge with EAS on a substituted benzene ring is controlling regioselectivity. The aldehyde group is a meta-director due to its electron-withdrawing nature. Therefore, direct halogenation of benzaldehyde tends to yield the meta-substituted product. While useful for specific targets, this inherent selectivity limits access to the often more desirable ortho and para isomers, necessitating the development of more sophisticated synthetic strategies.

General Mechanism of Electrophilic Aromatic Halogenation

The mechanism involves the activation of the halogen by a Lewis acid catalyst to form a highly electrophilic complex. This complex is then attacked by the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. A subsequent deprotonation step restores the ring's aromaticity and yields the halogenated product.

Caption: General mechanism for Lewis acid-catalyzed electrophilic aromatic halogenation.

Modern Strategies for Regiocontrolled Halogenation

The limitations of classical EAS have driven the development of innovative methods that offer precise control over the position of halogenation. These modern strategies are particularly crucial for accessing ortho-substituted benzaldehydes, which are common motifs in pharmacologically active molecules.

C–H Functionalization via Transient Directing Groups

One of the most powerful modern techniques is the transition-metal-catalyzed direct functionalization of otherwise inert C–H bonds. This approach utilizes a "directing group" that coordinates to a metal catalyst and positions it in close proximity to a specific C–H bond, typically at the ortho position.

A significant advancement in this area is the use of transient directing groups.[10] Instead of requiring a permanent directing group that must be installed and later removed—adding steps to the synthesis—a transient group reversibly binds to the substrate's existing functional group (in this case, the aldehyde). It forms an imine intermediate in situ, directs the catalytic halogenation, and then dissociates upon completion, leaving the final product and regenerating the catalyst.[10] This "traceless" approach is highly efficient and atom-economical. Palladium catalysts are frequently employed for these transformations, demonstrating excellent yields and broad functional group tolerance.

Caption: Palladium-catalyzed ortho-halogenation using a transient directing group strategy.

Halogen Exchange (Halex) Reactions for Fluorination

Direct fluorination of aromatic compounds is often challenging due to the high reactivity of elemental fluorine. A more controlled and practical approach for synthesizing fluorobenzaldehydes is the Halogen Exchange (Halex) reaction.[11] This process typically involves the nucleophilic substitution of a chloro or bromo substituent with fluoride, using an alkali fluoride salt like potassium fluoride (KF) in a high-boiling point, dipolar aprotic solvent such as sulfolane.[11] This method provides a simple, single-stage route to valuable fluorinated benzaldehydes from readily available chlorobenzaldehyde precursors.[11]

Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the synthesis of key halogenated benzaldehyde intermediates.

Protocol 1: Direct Chlorination for meta-Chlorobenzaldehyde Synthesis [12]

This protocol describes the Lewis acid-catalyzed direct chlorination of benzaldehyde, which selectively yields the meta-isomer.

-

Reagents & Equipment:

-

Benzaldehyde

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Chlorine (Cl₂) gas

-

Dichloroethane (solvent)

-

Jacketed glass reactor with gas inlet, mechanical stirrer, and condenser

-

Ice bath

-

-

Procedure:

-

Charge the reactor with dichloroethane and anhydrous AlCl₃ under an inert atmosphere (e.g., Nitrogen).

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add benzaldehyde to the cooled mixture over a period of 1 hour while maintaining the temperature.

-

Once the addition is complete, begin bubbling chlorine gas through the reaction mixture at a controlled rate.

-

Maintain the reaction temperature at 50 °C and monitor the reaction progress by gas chromatography (GC).

-

Upon completion (typically when benzaldehyde conversion reaches >90%), stop the chlorine flow and cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding the mixture to ice-cold water.

-

Separate the organic layer. Wash with a sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain m-chlorobenzaldehyde.

-

Protocol 2: Palladium-Catalyzed ortho-Bromination of Benzaldehyde

This protocol utilizes a transient directing group strategy for the highly regioselective synthesis of ortho-brominated benzaldehydes.

-

Reagents & Equipment:

-

Substituted Benzaldehyde

-

Palladium(II) Acetate (Pd(OAc)₂)

-

4-Trifluoromethylaniline (transient directing group)

-

N-Bromosuccinimide (NBS) (bromine source)

-

Potassium Carbonate (K₂CO₃) (base)

-

Toluene (solvent)

-

Schlenk flask, magnetic stirrer, heating mantle, condenser

-

-

Procedure:

-

To a Schlenk flask, add the benzaldehyde substrate, 4-trifluoromethylaniline, Pd(OAc)₂, K₂CO₃, and NBS.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure ortho-brominated benzaldehyde.

-

Data Summary: Comparison of Synthetic Methodologies

The choice of synthetic method depends heavily on the desired halogen, regioselectivity, and scale of the reaction. The following table summarizes key quantitative data for representative halogenation methods.

| Method | Target Product | Starting Material | Key Reagents/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| Direct Chlorination (EAS) | 3-Chlorobenzaldehyde | Benzaldehyde | Chlorine, AlCl₃ | Dichloroethane | 50 | >79 | [7][12] |

| Direct Bromination (EAS) | 3-Bromobenzaldehyde | Benzaldehyde | Bromine, AlCl₃ | Dichloroethane | 40 | ~85 | [13][14] |

| Halogen Exchange (Halex) | 3-Chloro-4-fluorobenzaldehyde | 3,4-Dichlorobenzaldehyde | Potassium Fluoride (KF) | Sulfolane | 210-215 | ~70 | [7][11] |